molecular formula C10H8N2O B1396615 2-(1H-pyrazol-4-yl)benzaldehyde CAS No. 1283119-12-9

2-(1H-pyrazol-4-yl)benzaldehyde

Cat. No.: B1396615
CAS No.: 1283119-12-9
M. Wt: 172.18 g/mol
InChI Key: NCRZKPXKIIFHEH-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-4-yl)benzaldehyde: is an organic compound with the molecular formula C10H8N2O It consists of a benzaldehyde moiety substituted with a pyrazole ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-4-yl)benzaldehyde typically involves the condensation of pyrazole-4-carbaldehyde with benzaldehyde derivatives. One common method includes the use of chloro(trimethyl)silane as a catalyst in pyridine at 90°C under ambient air conditions . This method yields the desired product in good quantities.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using similar catalysts and conditions as in laboratory synthesis. The scalability of these reactions ensures the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-pyrazol-4-yl)benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Condensation Reactions: Chloro(trimethyl)silane in pyridine at 90°C.

    Oxidation Reactions: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Condensation Products: 2-(1H-pyrazol-4-yl)-1H-benzimidazoles.

    Oxidation Products: 2-(1H-pyrazol-4-yl)benzoic acid.

    Reduction Products: 2-(1H-pyrazol-4-yl)benzyl alcohol.

Scientific Research Applications

2-(1H-pyrazol-4-yl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-4-yl)benzaldehyde involves its interaction with biological macromolecules. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

  • 4-(1H-pyrazol-1-yl)benzaldehyde
  • 2-(1H-pyrazol-1-yl)benzaldehyde
  • 2-(1H-pyrazol-3-yl)benzaldehyde

Comparison: 2-(1H-pyrazol-4-yl)benzaldehyde is unique due to the position of the pyrazole ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .

Biological Activity

2-(1H-pyrazol-4-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data tables.

Chemical Structure and Properties

This compound consists of a pyrazole ring substituted with a benzaldehyde group. The presence of the pyrazole moiety is crucial for its biological activity, as pyrazole derivatives are known for their interaction with various biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated that compounds with similar structures showed significant inhibition against bacterial strains such as E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Similar pyrazole derivatives have been shown to inhibit key kinases involved in cancer progression. For example, compounds incorporating the pyrazole scaffold have been reported to inhibit Aurora kinases, which are critical in cell division and tumor growth . The IC50 values for such inhibitors have been reported in the low micromolar range, indicating potent activity against cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways. For instance, it has been suggested that similar compounds interact with nicotinamide phosphoribosyltransferase (NAMPT), affecting NAD+ synthesis and cellular metabolism.
  • Kinase Inhibition : As noted, pyrazole derivatives can inhibit Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells .

Pharmacokinetics

Pharmacokinetic studies indicate that the lipophilicity of this compound allows it to cross cell membranes effectively. This property enhances its potential as a therapeutic agent by facilitating better absorption and distribution within biological systems.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound and related compounds:

StudyFindings
Demonstrated antimicrobial activity against E. coli and S. aureus
Inhibited Aurora-A and Aurora-B kinases with IC50 values of 0.212 μM and 0.461 μM, respectively
Exhibited anti-tubercular activity comparable to standard drugs

Properties

IUPAC Name

2-(1H-pyrazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-8-3-1-2-4-10(8)9-5-11-12-6-9/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRZKPXKIIFHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromobenzaldehyde (300 mg, 1.62 mmol) in DMF (10 mL) are added 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (470 mg, 2.43 mmol), Pd(PPh3)4 (190 mg, 0.16 mmol) and 2M Na2CO3 (0.50 mL) at room temperature. The solution is heated to 100° C. for 1 hour in a microwave reactor, cooled and poured into water and EtOAc. Layers are separated and the aqueous phase extracted with EtOAc (1×10 mL). The combined organics are dried (MgSO4), filtered and are concentrated to give the crude product which is purified via flash chromatography (12 g silica gel, 0-10% MeOH/CH2Cl2). The product-containing fractions are combined and concentrated to give 2-(1H-pyrazol-4-yl)-benzaldehyde (110 mg, 39%) which is used without further purification.
Quantity
300 mg
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470 mg
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0.5 mL
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10 mL
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solvent
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190 mg
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catalyst
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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